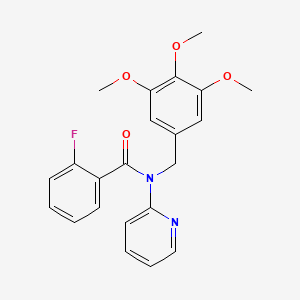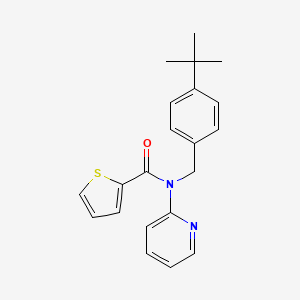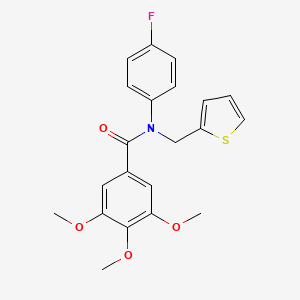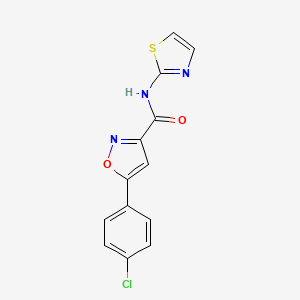![molecular formula C22H26N2O2S B11345877 3,4,6-trimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11345877.png)
3,4,6-trimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,6-trimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with methyl groups and a carboxamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-trimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of Methyl Groups: Methylation of the benzofuran core can be achieved using methyl iodide in the presence of a strong base like potassium carbonate.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the benzofuran derivative with an appropriate amine.
Formation of the Pyrrolidine and Thiophene Rings: The pyrrolidine and thiophene rings can be synthesized separately and then attached to the benzofuran core through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The methyl groups on the benzofuran core can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzofuran derivatives.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the pyrrolidine and thiophene rings suggests potential interactions with proteins that have binding sites for these moieties.
Comparación Con Compuestos Similares
Similar Compounds
3,4,6-trimethyl-1-benzofuran-2-carboxamide: Lacks the pyrrolidine and thiophene rings.
N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide: Lacks the methyl groups on the benzofuran core.
Uniqueness
The unique combination of the benzofuran core, pyrrolidine ring, thiophene ring, and methyl groups makes 3,4,6-trimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide distinct from other similar compounds. This unique structure may confer specific properties and interactions that are not observed in related compounds.
Propiedades
Fórmula molecular |
C22H26N2O2S |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
3,4,6-trimethyl-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H26N2O2S/c1-14-11-15(2)20-16(3)21(26-18(20)12-14)22(25)23-13-17(19-7-6-10-27-19)24-8-4-5-9-24/h6-7,10-12,17H,4-5,8-9,13H2,1-3H3,(H,23,25) |
Clave InChI |
GURKECFXXDNCBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C(OC2=C1)C(=O)NCC(C3=CC=CS3)N4CCCC4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorobenzyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11345796.png)


![1-(2-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)ethanone](/img/structure/B11345810.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11345812.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-chloro-4-methoxybenzamide](/img/structure/B11345821.png)

![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-fluorobenzamide](/img/structure/B11345834.png)
![{1-[(4-Fluorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11345841.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B11345846.png)
![N-(2,4-dimethylphenyl)-4-methyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B11345850.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11345860.png)

